What are the physicochemical properties of Ethyl 4'-cyanobiphenyl-3-carboxylate?
What are the physicochemical properties of Ethyl 4'-cyanobiphenyl-3-carboxylate?
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4'-cyanobiphenyl-3-carboxylate
Introduction
Ethyl 4'-cyanobiphenyl-3-carboxylate (CAS No. 131379-34-5) is a bifunctional organic molecule belonging to the cyanobiphenyl class of compounds.[1][2] Molecules in this class are of significant interest in materials science, particularly as core structures for liquid crystals, owing to their rigid, rod-like shape and strong dipole moment imparted by the cyano group.[3] The presence of an ethyl carboxylate group provides an additional site for functionalization, making it a versatile building block in the synthesis of more complex molecules and materials. This guide provides a comprehensive overview of its structural, physicochemical, and spectroscopic properties, grounded in established analytical principles and methodologies. While direct experimental data for this specific isomer is limited in public databases, this document synthesizes known information with expert analysis of expected properties based on its molecular structure and data from closely related compounds.
Molecular Structure and Identification
The fundamental identity of a compound is rooted in its molecular structure. Ethyl 4'-cyanobiphenyl-3-carboxylate consists of a biphenyl core. One phenyl ring is substituted with a cyano group (-C≡N) at the 4'-position, while the other is substituted with an ethyl carboxylate group (-COOCH₂CH₃) at the 3-position.
Caption: Chemical structure of Ethyl 4'-cyanobiphenyl-3-carboxylate.
Table 1: Compound Identification
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | Ethyl 4'-cyano-[1,1'-biphenyl]-3-carboxylate | - |
| CAS Number | 131379-34-5 | [1][2] |
| Molecular Formula | C₁₆H₁₃NO₂ | - |
| Molecular Weight | 251.28 g/mol |[1] |
Synthesis and Purification
The construction of the biphenyl core is most effectively achieved via palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prevalent and highly versatile method.[4][5] This reaction's tolerance for a wide range of functional groups, including nitriles and esters, and its generally mild reaction conditions make it ideal for this synthesis.[6][7]
Generalized Synthetic Workflow
The synthesis involves the coupling of two functionalized benzene rings: one containing a boronic acid (or ester) and the other a halide (typically bromide or iodide). For Ethyl 4'-cyanobiphenyl-3-carboxylate, the logical precursors would be (4-cyanophenyl)boronic acid and ethyl 3-bromobenzoate.
Caption: Generalized workflow for synthesis and purification.
Experimental Protocol: Suzuki-Miyaura Coupling
Causality: The palladium(0) catalyst is essential as it undergoes oxidative addition with the aryl halide, initiating the catalytic cycle. The base activates the boronic acid, facilitating the crucial transmetalation step where the organic moiety is transferred to the palladium center. The final reductive elimination step forms the new C-C bond and regenerates the catalyst.[5][8]
-
Vessel Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add (4-cyanophenyl)boronic acid (1.0 eq), ethyl 3-bromobenzoate (1.0-1.2 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (1-5 mol%).
-
Solvent and Base Addition: Add a degassed solvent system, typically a mixture like toluene and water (e.g., 4:1 ratio). Add a base, such as sodium carbonate or potassium carbonate (2-3 eq), dissolved in the water portion.
-
Reaction: Heat the mixture with vigorous stirring to a temperature of 80-100 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and an organic solvent like ethyl acetate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the crude product under reduced pressure. Purify via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield the pure product.
Physicochemical Properties
Quantitative physicochemical data for this specific compound are not widely published. The following table summarizes known and predicted values, with clear notation for estimated data derived from structurally similar isomers.
Table 2: Summary of Physicochemical Properties
| Property | Value | Notes / Source |
|---|---|---|
| Physical State | White to off-white solid | Predicted based on isomers |
| Molecular Weight | 251.28 g/mol | [1] |
| Melting Point | Data not available | Isomer (4-carboxylate) melts at 123-124.5 °C.[9] |
| Boiling Point | Data not available | Predicted for isomer (4-carboxylate): 414.3 ± 38.0 °C.[9] |
| Density | Data not available | Predicted for isomer (4-carboxylate): 1.18 ± 0.1 g/cm³.[9] |
| Solubility | Insoluble in water. Soluble in organic solvents like Chloroform, Dichloromethane, Ethyl Acetate, DMSO. | Predicted based on structure |
Experimental Protocol: Melting Point Determination by DSC
Causality: Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and an inert reference as a function of temperature.[10][11] An endothermic event, such as melting, requires more energy to be supplied to the sample to maintain the same temperature as the reference. This energy difference is detected and plotted, with the peak of the endotherm corresponding to the melting point.[12][13] This method is highly accurate, requires minimal sample, and can also reveal other phase transitions.[14]
-
Sample Preparation: Accurately weigh 1-5 mg of the purified compound into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, crimped pan to serve as the reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., Nitrogen) at a constant flow rate.
-
Thermal Program: Set the instrument to perform a heat-cool-heat cycle. A typical program would be:
-
Equilibrate at 25 °C.
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a point well above the expected melting temperature.
-
Cool back down to 25 °C.
-
Perform a second heating ramp under the same conditions.
-
-
Data Analysis: The melting point (Tₘ) is determined from the second heating curve to ensure a consistent thermal history. It is typically taken as the onset or peak of the melting endotherm. The area under the peak corresponds to the enthalpy of fusion (ΔHfus).
Caption: Workflow for melting point determination using DSC.
Spectroscopic Characterization
¹H NMR Spectroscopy (Proton NMR)
Principle: ¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule.[15] The chemical shift of a proton is determined by its local electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons.[16][17]
-
Expected Spectrum (in CDCl₃, 400 MHz):
-
δ ~8.2-7.5 ppm (multiplets, 8H): These signals correspond to the eight protons on the two aromatic rings. The protons on the 3-substituted ring will show more complex splitting patterns compared to the A₂B₂ system of the 4'-substituted ring. The protons ortho to the ester and cyano groups will be the most downfield.
-
δ ~4.4 ppm (quartet, 2H, J ≈ 7.1 Hz): This quartet represents the methylene (-CH₂-) protons of the ethyl ester group, split by the adjacent methyl group.
-
δ ~1.4 ppm (triplet, 3H, J ≈ 7.1 Hz): This triplet corresponds to the terminal methyl (-CH₃) protons of the ethyl group, split by the adjacent methylene group.
-
¹³C NMR Spectroscopy (Carbon NMR)
Principle: ¹³C NMR provides information on the different carbon environments in a molecule.[18][19] Chemical shifts are indicative of the carbon's hybridization and the electronegativity of attached atoms.
-
Expected Spectrum (in CDCl₃, 100 MHz):
-
δ ~165 ppm: Ester carbonyl carbon (-C=O).
-
δ ~145-120 ppm: Aromatic carbons. There will be 12 distinct signals, though some may overlap. The carbons directly attached to the electron-withdrawing cyano and ester groups will be at the lower end of this range, while the ipso-carbon of the cyano group will be further upfield.
-
δ ~118 ppm: Nitrile carbon (-C≡N).
-
δ ~61 ppm: Ester methylene carbon (-O-CH₂-).
-
δ ~14 ppm: Ester methyl carbon (-CH₃).
-
Infrared (IR) Spectroscopy
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. Specific functional groups have characteristic absorption frequencies.
-
Expected Key Absorption Bands (cm⁻¹):
-
~2230 cm⁻¹ (strong, sharp): C≡N stretch of the nitrile group.
-
~1720 cm⁻¹ (strong): C=O stretch of the ester carbonyl group.
-
~1600, 1480 cm⁻¹: C=C stretches within the aromatic rings.
-
~1250, 1100 cm⁻¹ (strong): C-O stretches of the ester group.
-
~3100-3000 cm⁻¹: Aromatic C-H stretches.
-
~2980-2850 cm⁻¹: Aliphatic C-H stretches of the ethyl group.
-
Mass Spectrometry (MS)
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For structural analysis, a molecule is ionized, and the mass of the resulting molecular ion confirms the molecular weight. Fragmentation patterns provide clues about the molecule's structure.
-
Expected Data (Electron Ionization - EI):
-
Molecular Ion (M⁺): A strong peak at m/z = 251, corresponding to the molecular weight of the compound.
-
Key Fragments:
-
m/z = 222: Loss of the ethyl group (•C₂H₅).
-
m/z = 206: Loss of the ethoxy group (•OC₂H₅).
-
m/z = 178: Loss of the entire carboxylate group, leaving the cyanobiphenyl cation.
-
m/z = 102: Fragment corresponding to the benzonitrile cation.
-
-
Caption: Logical workflow for structural verification using ¹H NMR data.
Safety and Handling
-
Recommended Handling:
-
Use in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
-
Potential Hazards:
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled (based on nitrile functionality and isomer data).
-
Irritation: May cause skin irritation, serious eye irritation, and respiratory irritation.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
References
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D'Amelia, R., Franks, T., & Nirode, W. F. (2017). Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons. Journal of Chemical Education, 94(6), 768-773. Retrieved from [Link]
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SciSpace. (n.d.). Structure and Phase Transitions of Ethyl 4′-n-undecyloxybiphenyl-4-carboxylate and Its Acid Derivative. Retrieved from [Link]
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